

# Unraveling the Selectivity of YM-58483: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	YM-58483	
Cat. No.:	B1682358	Get Quote

YM-58483 (also known as BTP2) is a potent and widely utilized inhibitor of store-operated calcium entry (SOCE), primarily targeting the Ca2+ release-activated Ca2+ (CRAC) channels. Its selectivity is a critical factor for researchers in immunology, oncology, and other fields where precise modulation of calcium signaling is desired. This guide provides a comprehensive review of YM-58483's selectivity profile as documented in the literature, offering a comparative analysis with other SOCE inhibitors and detailing the experimental methodologies used for these assessments.

### **Executive Summary**

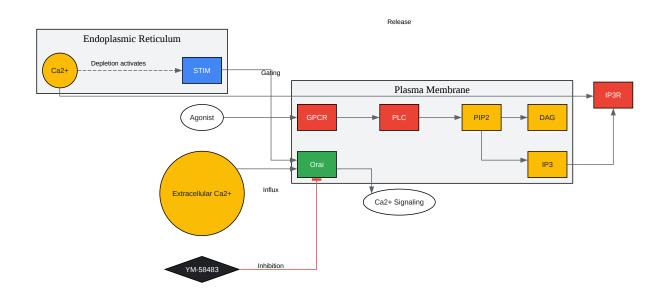
YM-58483 exhibits high potency in inhibiting CRAC channels, with reported IC50 values typically in the range of 10 to 100 nM.[1] It displays selectivity for CRAC channels over voltage-operated calcium channels, as well as potassium and chloride channels. However, a significant off-target effect has been identified: the activation of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This activation can lead to membrane depolarization, which in turn indirectly inhibits the driving force for Ca2+ entry through CRAC channels, complicating the interpretation of its mechanism of action. Furthermore, YM-58483 shows differential inhibitory activity against the three human Orai isoforms, the pore-forming units of the CRAC channel, with greater potency against Orai1 and Orai2 than Orai3. This guide presents a detailed comparison of YM-58483 with other notable SOCE inhibitors, providing quantitative data on their potency and selectivity to aid researchers in selecting the most appropriate tool for their studies.



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## **Signaling Pathway of Store-Operated Calcium Entry**

The canonical activation of CRAC channels, the primary target of **YM-58483**, is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule (STIM) proteins, which then translocate to the plasma membrane to interact with and activate the Orai channels, leading to Ca2+ influx.



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Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of **YM-58483** on the Orai channel.

### **Comparative Selectivity Profile of SOCE Inhibitors**

The following table summarizes the inhibitory potency (IC50) of **YM-58483** and other commonly used SOCE inhibitors against CRAC channels and their different Orai isoforms. This data is







compiled from various studies and cell types, and direct comparison should be made with caution.



Compound	Target	IC50 (nM)	Cell Type / Assay Condition	Reference
YM-58483 (BTP2)	CRAC (Thapsigargin- induced Ca2+ influx)	100	Jurkat T cells	[1]
T-cell proliferation	12.7	In vitro		
IL-2, IL-4, IL-5, IL-13 Production	~100-148	Human whole blood cells	[1]	_
Orai1	Potent Inhibition	ORAI-TKO cells		_
Orai2	Potent Inhibition	ORAI-TKO cells	_	
Orai3	Partial Inhibition	ORAI-TKO cells	_	
Econazole	SOC channels	~μM range	Jurkat T cells	[1]
Voltage-operated Ca2+ channels	~μM range	Jurkat T cells	[1]	
2- Aminophenylbor ane (2-APB)	CRAC channels (low concentration)	Potentiation	-	
CRAC channels (high concentration)	Inhibition	-		_
SKF-96365	SOCE	~10 μM	Various	_
Synta-66	Orai1	Potent Inhibition	ORAI-TKO cells	_
Orai2	Potentiation	ORAI-TKO cells		
Orai3	No effect	ORAI-TKO cells	_	
GSK-7975A	Orai1	Potent Inhibition	ORAI-TKO cells	_



Orai2	Potent Inhibition	ORAI-TKO cells	
Orai3	Partial Inhibition	ORAI-TKO cells	-
Pyr6	Orai1	High Potency	RBL cells
TRPC3	Lower Potency	-	
RO2959	Orai1	25	T-Rex-CHO cells
1102333	Orail	25	1-Rex-Cho cells

#### **Off-Target Profile of YM-58483**

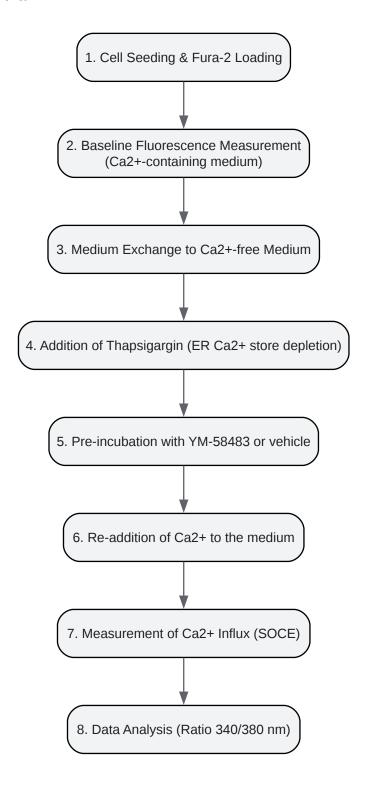
A critical aspect of **YM-58483**'s selectivity is its interaction with channels other than CRAC. While it shows good selectivity against some major ion channel families, its activity on TRPM4 is a notable exception.

Off-Target	Effect	Notes	Reference
Voltage-operated Ca2+ channels	No significant inhibition	30-fold more selective for SOCE	[1]
K+ channels	No cross-reactivity	-	
CI- channels	No cross-reactivity	-	_
TRPM4	Activation	This can lead to membrane depolarization, indirectly reducing the driving force for Ca2+ entry via SOCE.	

# Experimental Protocols Measurement of Intracellular Calcium Concentration using Fura-2



This protocol describes a common method to assess the effect of inhibitors on SOCE by measuring changes in intracellular Ca2+ concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2.



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Caption: Workflow for measuring store-operated calcium entry using the Fura-2 fluorescent indicator.

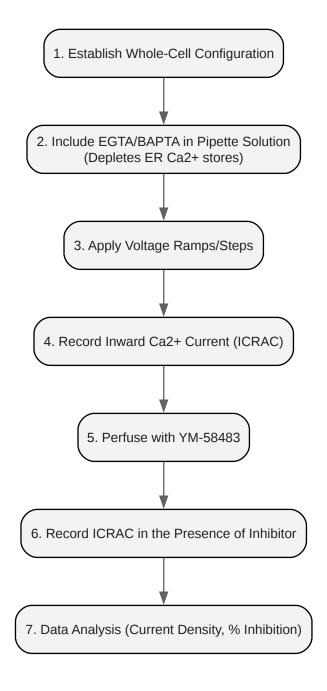
#### **Detailed Steps:**

- Cell Preparation: Plate cells on coverslips and allow them to adhere. Load the cells with Fura-2 AM (acetoxymethyl ester) in a physiological salt solution.
- Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) in a Ca2+-containing medium.
- Store Depletion: Replace the medium with a Ca2+-free solution containing a Ca2+ chelator (e.g., EGTA). Add thapsigargin to irreversibly inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER Ca2+ stores.
- Inhibitor Incubation: Add YM-58483 or the vehicle control to the Ca2+-free medium and incubate for a specified period.
- SOCE Activation: Reintroduce a Ca2+-containing solution to the cells. The subsequent increase in the Fura-2 ratio reflects the influx of Ca2+ through store-operated channels.
- Data Analysis: The rate and amplitude of the increase in the Fura-2 ratio after Ca2+ readdition are quantified to determine the extent of SOCE and the inhibitory effect of the compound.

# Whole-Cell Patch-Clamp Electrophysiology for CRAC Current Measurement

This gold-standard technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC).





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Caption: Workflow for measuring CRAC channel currents using the whole-cell patch-clamp technique.

#### **Detailed Steps:**

 Configuration: A glass micropipette is used to form a high-resistance seal with the plasma membrane of a single cell, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).



- Store Depletion: The intracellular solution within the pipette contains a high concentration of a Ca2+ chelator (e.g., EGTA or BAPTA), which diffuses into the cell and chelates intracellular Ca2+, leading to the passive depletion of ER Ca2+ stores and subsequent activation of CRAC channels.
- Recording: The membrane potential is clamped at a negative holding potential (e.g., -80 mV)
  to provide a driving force for Ca2+ entry. Voltage ramps or steps are applied to elicit and
  measure the characteristic inwardly rectifying ICRAC.
- Inhibitor Application: YM-58483 is applied to the extracellular solution via a perfusion system.
- Data Analysis: The amplitude of ICRAC before and after the application of the inhibitor is measured and compared to determine the potency and efficacy of the blockade.

#### Conclusion

YM-58483 is a potent inhibitor of CRAC channels and a valuable tool for studying store-operated calcium entry. Its selectivity profile indicates a preference for CRAC channels over several other major ion channel families. However, researchers must be aware of its activating effect on TRPM4 channels, which can indirectly modulate SOCE, and its differential inhibition of Orai isoforms. When selecting a SOCE inhibitor, it is crucial to consider the specific Orai isoforms expressed in the system of interest and the potential for off-target effects. The comparative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to investigate the complex roles of calcium signaling in health and disease.

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#### References

- 1. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models
  - PubMed [pubmed.ncbi.nlm.nih.gov]



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